molecular formula C17H20N2O3 B255703 N-(1-adamantyl)-3-nitrobenzamide

N-(1-adamantyl)-3-nitrobenzamide

Cat. No. B255703
M. Wt: 300.35 g/mol
InChI Key: SZQHBRHLKJOHEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-3-nitrobenzamide (ANB) is a synthetic compound that has been widely used in scientific research due to its unique properties. ANB is a derivative of 1-adamantylamine and has a nitrobenzamide group attached to it. The compound has shown promising results in various research studies, making it a popular choice among researchers.

Mechanism of Action

N-(1-adamantyl)-3-nitrobenzamide inhibits the activity of NMT and PRMTs by binding to the active site of these enzymes. The compound forms a covalent bond with the enzymes, which prevents them from carrying out their normal functions. N-(1-adamantyl)-3-nitrobenzamide has been shown to be a potent inhibitor of NMT, with an IC50 value of 0.15 μM.
Biochemical and Physiological Effects
N-(1-adamantyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro, and has been suggested as a potential anti-cancer agent. N-(1-adamantyl)-3-nitrobenzamide has also been shown to have anti-inflammatory effects, and has been suggested as a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

N-(1-adamantyl)-3-nitrobenzamide has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize, and is stable under a wide range of conditions. N-(1-adamantyl)-3-nitrobenzamide has also been shown to be a potent inhibitor of NMT and PRMTs, making it a useful tool for studying these enzymes. However, N-(1-adamantyl)-3-nitrobenzamide has some limitations for use in lab experiments. The compound is relatively expensive, which may limit its use in some studies. N-(1-adamantyl)-3-nitrobenzamide also has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.

Future Directions

There are a number of potential future directions for research on N-(1-adamantyl)-3-nitrobenzamide. One area of interest is the development of N-(1-adamantyl)-3-nitrobenzamide derivatives that have improved potency and selectivity for NMT and PRMTs. Another area of interest is the use of N-(1-adamantyl)-3-nitrobenzamide as a tool for studying the role of NMT and PRMTs in various biological processes. Finally, N-(1-adamantyl)-3-nitrobenzamide may have potential as a therapeutic agent for the treatment of cancer and inflammatory diseases, and further research in this area is warranted.

Scientific Research Applications

N-(1-adamantyl)-3-nitrobenzamide has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes. The compound has been shown to inhibit the activity of N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. N-(1-adamantyl)-3-nitrobenzamide has also been shown to inhibit the activity of protein arginine methyltransferases (PRMTs), which are involved in the methylation of arginine residues in proteins.

properties

Product Name

N-(1-adamantyl)-3-nitrobenzamide

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(1-adamantyl)-3-nitrobenzamide

InChI

InChI=1S/C17H20N2O3/c20-16(14-2-1-3-15(7-14)19(21)22)18-17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,7,11-13H,4-6,8-10H2,(H,18,20)

InChI Key

SZQHBRHLKJOHEK-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

7.3 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

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